

2,5-Dihydroxy-1-methoxyxanthone chemical structure and properties

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Compound of Interest

Compound Name: 2,5-Dihydroxy-1-methoxyxanthone

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2,5-Dihydroxy-1-methoxyxanthone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of **2,5-Dihydroxy-1-methoxyxanthone**, a member of the xanthone class of oxygenated heterocyclic compounds. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document consolidates available information and draws upon extensive research on structurally related xanthone derivatives to infer its chemical and biological properties. This guide covers its chemical structure, physicochemical properties in comparison to other known isomers, generalized experimental protocols for synthesis and isolation, and hypothesized biological activities and signaling pathways. The content is intended to serve as a foundational resource for researchers and professionals in medicinal chemistry and drug development.

Introduction to Xanthenes

Xanthenes, characterized by a dibenzo- γ -pyrone scaffold, are a significant class of naturally occurring and synthetic compounds that have garnered substantial interest in pharmacology and medicinal chemistry.^{[1][2]} Found in various higher plants, fungi, and lichens, they exhibit a wide spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial,

and anticancer properties.[1][3] The biological efficacy of xanthone derivatives is often dictated by the substitution pattern on their tricyclic core, with hydroxyl and methoxyl groups playing a crucial role in their mechanism of action.[2]

Chemical Structure and Properties of 2,5-Dihydroxy-1-methoxyxanthone

Chemical Structure

2,5-Dihydroxy-1-methoxyxanthone (CAS Number: 173220-32-1) possesses the characteristic xanthone backbone with two hydroxyl groups at positions 2 and 5, and a methoxy group at position 1.

Chemical Structure of **2,5-Dihydroxy-1-methoxyxanthone**

Figure 1. Chemical Structure of **2,5-Dihydroxy-1-methoxyxanthone**.

Physicochemical Properties

Direct experimental data for **2,5-Dihydroxy-1-methoxyxanthone** is scarce. However, a certificate of analysis from a commercial supplier provides some basic information.[4] To offer a more comprehensive understanding, the following table presents this information alongside computed and experimental data for structurally similar dihydroxy-methoxyxanthone isomers.

Property	2,5-Dihydroxy-1-methoxyxanthone	1,7-Dihydroxy-4-methoxyxanthone[5]	1,5-Dihydroxy-3-methoxyxanthone[6]
CAS Number	173220-32-1[4]	87339-76-2	3561-81-7
Molecular Formula	C ₁₄ H ₁₀ O ₅ [4]	C ₁₄ H ₁₀ O ₅	C ₁₄ H ₁₀ O ₅
Molecular Weight	258.22 g/mol [4]	258.23 g/mol	258.23 g/mol
Appearance	Powder[4], Yellow powder[7]	Data not available	Data not available
Purity	>98%[4]	Data not available	Data not available
XLogP3	Data not available	2.8	2.8
Hydrogen Bond Donors	Data not available	2	2
Hydrogen Bond Acceptors	Data not available	5	5

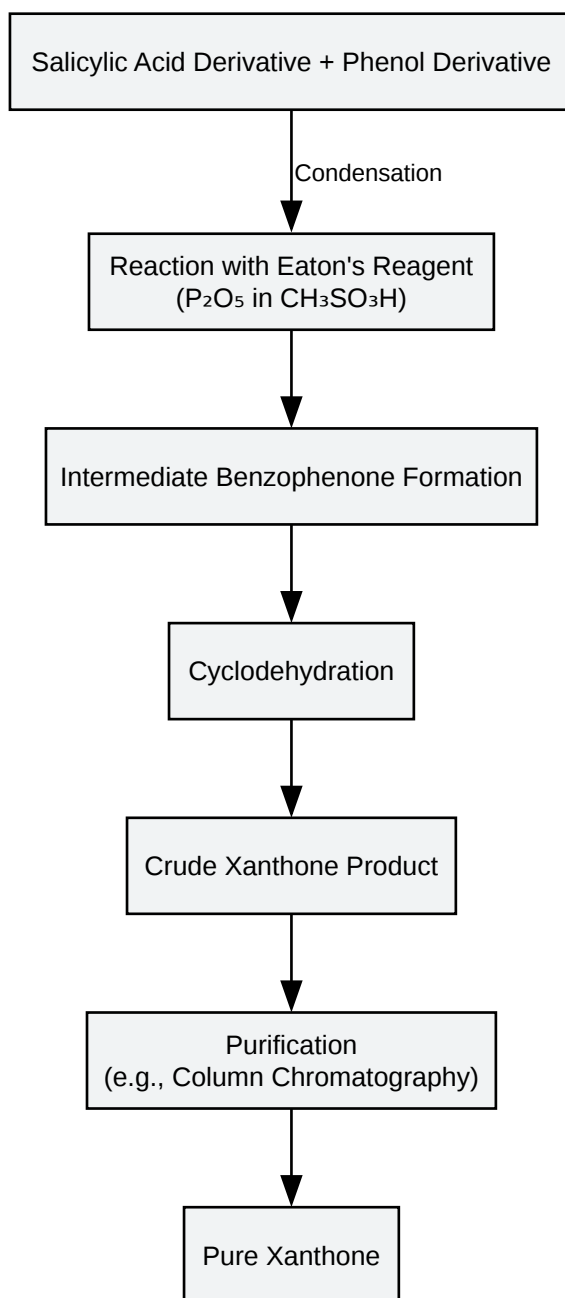
Experimental Protocols

While specific protocols for **2,5-Dihydroxy-1-methoxyxanthone** are not detailed in the literature, generalized methods for the synthesis, isolation, and structural elucidation of xanthenes are well-established.

General Synthetic Approach: Eaton's Reagent

A common method for synthesizing the xanthone core involves the condensation of a salicylic acid derivative with a phenol partner, often mediated by Eaton's reagent (P₂O₅ in CH₃SO₃H).[8]

Generalized Synthesis Workflow



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Figure 2. Generalized workflow for xanthone synthesis.

Methodology:

- Reaction Setup: Equimolar amounts of the appropriate salicylic acid and phenol precursors are added to Eaton's reagent.

- Condensation: The mixture is heated to facilitate the Friedel-Crafts acylation, leading to the formation of a 2,2'-dihydroxybenzophenone intermediate.[\[9\]](#)
- Cyclodehydration: Further heating in the acidic medium promotes intramolecular cyclization and dehydration to form the xanthone ring.[\[10\]](#)
- Workup: The reaction mixture is quenched with ice water, and the precipitated crude product is collected by filtration.
- Purification: The crude xanthone is purified using techniques such as column chromatography over silica gel.[\[8\]](#)

General Protocol for Isolation from Natural Sources

Xanthenes are often isolated from plant materials, particularly from families like Clusiaceae and Gentianaceae.[\[1\]](#)

Methodology:

- Extraction: Dried and powdered plant material (e.g., bark, leaves) is subjected to maceration or Soxhlet extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.[\[11\]](#)[\[12\]](#)
- Fractionation: The crude extracts are concentrated under reduced pressure and may be partitioned between immiscible solvents to achieve initial separation.
- Chromatography: The resulting fractions are subjected to repeated column chromatography (e.g., silica gel, Sephadex LH-20) with various solvent systems to isolate individual compounds.[\[13\]](#) Thin-Layer Chromatography (TLC) is used to monitor the separation.
- Crystallization: Purified compounds are often recrystallized to obtain high-purity crystals for structural analysis.

Structural Elucidation

The structure of a purified xanthone is determined using a combination of spectroscopic techniques.[\[14\]](#)[\[15\]](#)[\[16\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are fundamental for determining the carbon-hydrogen framework.[17] 2D NMR techniques (COSY, HSQC, HMBC) are used to establish connectivity and assign specific proton and carbon signals, which is crucial for identifying the substitution pattern on the xanthone core.[18][19]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound.[12] Fragmentation patterns can provide further structural clues.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) stretches, which are characteristic of the xanthone structure.[19][20]
- Ultraviolet-Visible (UV) Spectroscopy: The UV spectrum reveals the characteristic absorption maxima of the conjugated xanthone chromophore.[15]

Biological Activity and Signaling Pathways (Hypothesized)

Direct studies on the biological activity of **2,5-Dihydroxy-1-methoxyxanthone** are not available. However, based on the extensive research on structurally related dihydroxy- and methoxy-substituted xanthenes, it is plausible to hypothesize its potential biological effects and mechanisms of action.

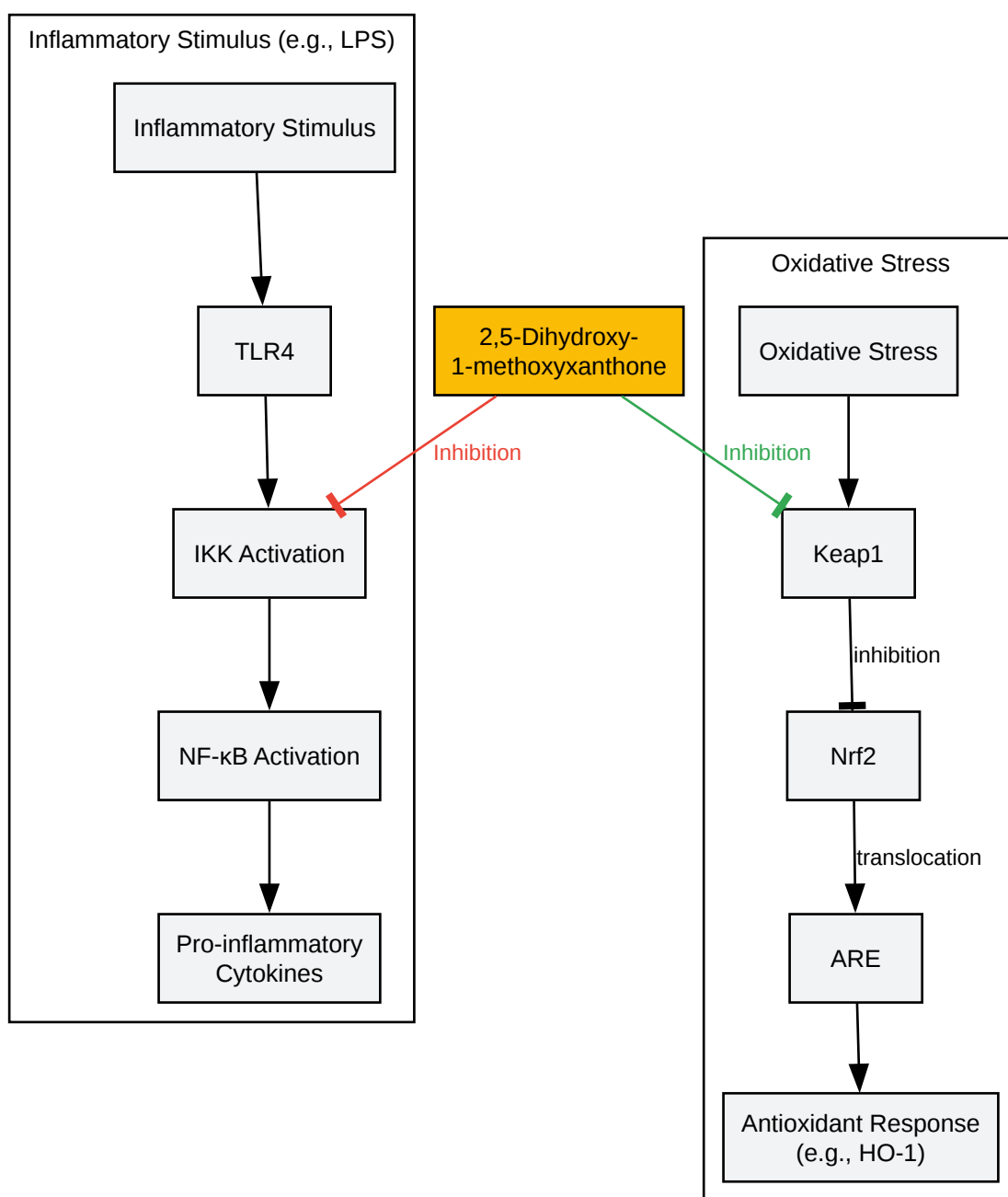
Postulated Biological Activities

- Antioxidant Activity: The presence of phenolic hydroxyl groups suggests that **2,5-Dihydroxy-1-methoxyxanthone** likely possesses antioxidant properties by acting as a free radical scavenger.[21][22]
- Anti-inflammatory Activity: Many xanthenes modulate inflammatory pathways.[3] It is hypothesized that this compound could inhibit the production of pro-inflammatory mediators.
- Anticancer Potential: Xanthone derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2] The specific arrangement of hydroxyl and methoxyl groups is critical for this activity.

Hypothesized Signaling Pathway Modulation

The biological effects of xanthenes are often mediated through their interaction with key cellular signaling pathways. A plausible mechanism of action for **2,5-Dihydroxy-1-methoxyxanthone**, based on studies of its analogs, could involve the modulation of the Nrf2 and NF- κ B pathways, which are central to the cellular antioxidant and inflammatory responses, respectively.[3]

Hypothesized Anti-inflammatory and Antioxidant Signaling



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